Ethyl 1,3-benzothiazole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

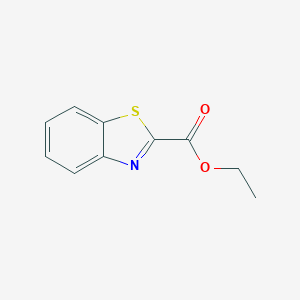

Structure

2D Structure

Properties

IUPAC Name |

ethyl 1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLCEXNNGQELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348792 | |

| Record name | ethyl 1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32137-76-1 | |

| Record name | ethyl 1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32137-76-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 1,3-benzothiazole-2-carboxylate basic properties

An In-Depth Technical Guide to Ethyl 1,3-Benzothiazole-2-carboxylate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound. As a molecule integrating the privileged benzothiazole scaffold, its utility extends from fundamental chemical synthesis to the frontier of drug discovery.[1][2][3] This guide is structured to deliver not just data, but a causal understanding of the compound's behavior, reflecting field-proven insights for researchers, chemists, and drug development professionals. We will explore its core properties, dissect its synthesis and reactivity with mechanistic clarity, and survey its applications, which are underpinned by the diverse biological activities of its derivatives.[2][3][4]

Core Physicochemical and Spectroscopic Profile

This compound is a stable, white crystalline solid at room temperature.[5] Its structural identity is confirmed by a unique combination of physical constants and spectroscopic signatures. The fused benzene and thiazole rings create a planar, aromatic system that dictates its chemical behavior and provides a rigid scaffold for derivatization.[6]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These constants are critical for experimental design, purification, and quality control.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂S | [7] |

| Molecular Weight | 207.25 g/mol | [7][8][9] |

| CAS Number | 32137-76-1 | [8][10] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 66-72 °C | [5][8] |

| Purity (Typical) | ≥ 97% | [5][8] |

| SMILES String | CCOC(=O)c1nc2ccccc2s1 | [7][8] |

| InChI Key | VLQLCEXNNGQELL-UHFFFAOYSA-N | [8] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint for the molecule.

-

UV-Vis Spectroscopy: In chloroform, the compound exhibits a maximum absorption (λmax) at 287 nm, corresponding to the π → π* transitions within the conjugated aromatic system.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by key vibrational frequencies that confirm its functional groups. While specific peak values can vary slightly with the sample preparation method, characteristic absorptions include C=O stretching for the ester, C=N stretching of the thiazole ring, and C=C stretching from the aromatic system.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum typically shows characteristic signals for the aromatic protons on the benzene ring, along with a quartet and a triplet for the ethyl ester group. The ¹³C NMR spectrum reveals distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.[11][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition. The calculated exact mass is 207.03539970 Da.[9]

Synthesis: Mechanism and Protocol

The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry. The most direct and widely employed strategy for synthesizing this compound is the cyclocondensation of 2-aminothiophenol with an appropriate two-carbon electrophile, typically diethyl oxalate.[14]

Mechanistic Rationale

The reaction proceeds through a well-established pathway. The choice of diethyl oxalate is strategic; it provides the C2 carbon and the carboxylate functionality in a single step. The reaction is typically performed at elevated temperatures, which facilitates both the initial condensation and the subsequent dehydration required for aromatization.

Below is a diagram illustrating the logical flow of the synthesis mechanism.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating. The expected physical state and melting point of the product serve as immediate checks for successful synthesis before further analytical confirmation.

Objective: To synthesize this compound via cyclocondensation.

Materials:

-

2-Aminothiophenol

-

Diethyl oxalate

-

High-boiling point solvent (e.g., xylene or none, neat reaction)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1.0 eq) and diethyl oxalate (1.1 eq). Causality: A slight excess of diethyl oxalate ensures complete consumption of the limiting reagent, 2-aminothiophenol.

-

Thermal Reaction: Heat the mixture under reflux. If no solvent is used, the reaction is heated directly to approximately 140°C.[15] Causality: The high temperature provides the activation energy needed for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps that lead to the aromatic benzothiazole ring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 2-aminothiophenol spot indicates completion.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A solid product should precipitate. If the reaction was run neat, the crude solid can be directly processed.

-

Purification: Recrystallize the crude solid from hot ethanol. Causality: Ethanol is a suitable solvent because the product has high solubility at elevated temperatures but poor solubility at room temperature, allowing for efficient removal of impurities upon cooling.

-

Validation: Filter the purified crystals, wash with cold ethanol, and dry under vacuum. The resulting white crystalline solid should have a melting point in the range of 66-72°C.[5][8] This serves as a preliminary confirmation of product identity and purity.

-

Characterization: Confirm the final structure using NMR, IR, and MS analysis.

Chemical Reactivity and Derivatization Potential

This compound is a versatile intermediate primarily due to the reactivity of its ethyl ester functional group.[1] The benzothiazole ring itself is aromatic and relatively stable, making modifications at the C2 position clean and high-yielding.

Key Reactive Pathways:

-

Saponification (Hydrolysis): The ester can be easily hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield 1,3-benzothiazole-2-carboxylic acid.[14] This acid is a crucial precursor for creating a wide array of amide derivatives.

-

Amidation: Direct reaction with primary or secondary amines, often facilitated by activating agents like HATU, allows for the synthesis of benzothiazolamides.[14] These derivatives have shown significant antimicrobial and antifungal activities.[14]

-

Hydrazinolysis: Reaction with hydrazine hydrate (N₂H₄·H₂O) efficiently converts the ester into 1,3-benzothiazole-2-carbohydrazide.[16][17] This hydrazide is a powerful building block for synthesizing further heterocyclic systems like pyrazoles and pyridazines.[17]

The following diagram illustrates these primary derivatization routes.

Sources

- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Ethyl benzothiazole-2-carboxylate 97 32137-76-1 [sigmaaldrich.com]

- 9. 2-Ethyl-1,3-benzothiazole-4-carboxylic acid | C10H9NO2S | CID 160987741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 32137-76-1 [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 14. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Modern Chemistry

An In-Depth Technical Guide to Ethyl 1,3-Benzothiazole-2-carboxylate (CAS: 32137-76-1)

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its repeated appearance in a multitude of biologically active compounds spanning a wide array of therapeutic areas.[1][2][3] Its unique electronic properties, relative stability, and capacity for diverse functionalization make it an ideal starting point for the synthesis of larger, bioactive molecules.[2] this compound (CAS No. 32137-76-1) is a cornerstone of this chemical family. It serves not only as a subject of study in its own right but, more importantly, as a versatile and powerful building block for the construction of novel chemical entities. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, designed to empower researchers in their scientific endeavors.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, also known as Benzothiazole-2-carboxylic Acid Ethyl Ester, is a solid compound at room temperature. Its fundamental properties are critical for designing experimental conditions, from reaction setups to purification and formulation.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 32137-76-1 | [4][5][6] |

| Molecular Formula | C₁₀H₉NO₂S | [4][5][6] |

| Molecular Weight | 207.25 g/mol | [5][6] |

| Appearance | Solid | |

| Melting Point | 68-72 °C | |

| InChI | 1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 | |

| SMILES | CCOC(=O)c1nc2ccccc2s1 | |

| Purity (Typical) | >97% |

Spectroscopic Signature

Understanding the spectroscopic profile is essential for reaction monitoring and structural confirmation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: The spectrum is characterized by distinct signals for the ethyl group—a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (OCH₂). The four aromatic protons on the benzofused ring typically appear as a complex multiplet pattern in the 7.3-8.1 ppm region.

-

¹³C-NMR: Key signals include the ester carbonyl (C=O) around 163 ppm, carbons of the aromatic ring between 121-135 ppm, the ethyl group carbons (~14 ppm for CH₃ and ~62 ppm for OCH₂), and the carbons of the thiazole ring itself.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Expect a strong absorption band for the ester carbonyl (C=O) stretch around 1735 cm⁻¹. Other significant peaks include C=N stretching from the thiazole ring and aromatic C-H stretching.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will prominently feature the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (207.25).

Section 2: Synthesis Strategies and Mechanistic Considerations

The synthesis of the benzothiazole core is a well-established field, with the Hantzsch thiazole synthesis serving as a foundational method.[7][8] For this compound specifically, the most common and efficient strategies involve the condensation of 2-aminothiophenol with a suitable two-carbon electrophile already containing the ester functionality.

One authoritative method involves the reaction between 2-aminothiophenol and an acyl chloride like ethyl 3-chloro-3-oxopropanoate.[9] This approach leverages the nucleophilicity of both the thiol and amino groups to construct the heterocyclic ring in a concerted or stepwise fashion.

Representative Synthetic Workflow

The diagram below illustrates a generalized and highly effective pathway for synthesizing the target molecule and its subsequent conversion into a biologically relevant derivative, an amide. This highlights its utility as a chemical intermediate.

Caption: Synthetic pathway from precursors to this compound and its subsequent amidation.

Detailed Experimental Protocol: Synthesis via Condensation

This protocol is a representative procedure adapted from established chemical literature for the synthesis of benzothiazole derivatives.[9][10]

Objective: To synthesize this compound from 2-aminothiophenol.

Materials:

-

2-Aminothiophenol

-

Ethyl chlorooxoacetate (or Diethyl oxalate)

-

Ethanol (or a suitable high-boiling solvent like xylene)

-

Triethylamine (or another non-nucleophilic base)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in absolute ethanol.

-

Base Addition: Add triethylamine (1.1 eq) to the solution. The base serves to neutralize the HCl that will be generated during the reaction, driving the equilibrium towards the product.

-

Electrophile Addition: Cool the mixture in an ice bath. Slowly add ethyl chlorooxoacetate (1.05 eq) dropwise to the stirred solution. An exothermic reaction may be observed. The controlled addition is crucial to manage the reaction rate and prevent unwanted side reactions.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a dilute HCl solution (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Section 3: Chemical Reactivity and Application in Medicinal Chemistry

The true value of this compound lies in its reactivity, which allows it to serve as a versatile scaffold for building molecular diversity.[11] The ester functional group is the primary site for modification.

-

Saponification: Hydrolysis of the ethyl ester, typically under basic conditions (e.g., NaOH or KOH), yields the corresponding benzothiazole-2-carboxylic acid. This introduces a carboxylic acid moiety that can alter solubility or serve as an anchor point for further reactions.

-

Amidation: This is arguably the most critical reaction in a drug discovery context. Reacting the ester with a diverse panel of primary or secondary amines (aminolysis) generates a library of N-substituted benzothiazole-2-carboxamides. This process is fundamental to exploring Structure-Activity Relationships (SAR), as the "R" group on the amine can be systematically varied to probe interactions with a biological target.[11]

-

Reduction: The ester can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)benzothiazole) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transforms the electronic nature of the substituent and introduces a new point for functionalization.

Workflow for Scaffold-Based Drug Discovery

The following diagram illustrates how a core scaffold like this compound is leveraged in a typical medicinal chemistry campaign to generate and test new potential drug candidates.

Caption: Structure-Activity Relationship (SAR) exploration workflow using a core scaffold.

The benzothiazole core has been integral to the development of compounds with a vast range of biological activities, including:

Section 4: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is paramount for ensuring personnel safety.[14]

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. If dust is generated, use a dust respirator. | [4][6] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | [4][14] |

| Storage | Keep container tightly closed. Store in a cool, dark, and dry place. Store away from incompatible materials such as strong oxidizing agents. | [4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [4][14] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or rash occurs. | [4][6][14] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. | [6][14] |

| Disposal | Dispose of as unused product in accordance with all federal, state, and local regulations. Do not allow to enter drains or waterways. | [14] |

Conclusion

This compound is more than just a single chemical compound; it is a gateway to a rich and diverse chemical space. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its synthetically versatile ester handle make it an invaluable tool for researchers in medicinal chemistry and materials science. By serving as a reliable and adaptable starting material, it continues to facilitate the discovery of novel molecules with significant biological and pharmacological potential.

References

- Strategies for the Preparation of Ethyl 1,3‐Benzothiazole‐2‐carboxlate. (n.d.). ResearchGate.

- This compound - 32137-76-1. (n.d.). ChemSrc.

- Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Reagents and... (n.d.). ResearchGate.

- Mulani, S., et al. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 200-209.

- 2-Ethyl-1,3-benzothiazole-4-carboxylic acid | C10H9NO2S | CID 160987741. (n.d.). PubChem.

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing.

- Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. (n.d.). National Institutes of Health.

- Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. (2019, November 25). ResearchGate.

- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024, February 14). ResearchGate.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI.

- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). Research Square.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Journal of Chemical Reviews, 6(2), 206-234.

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Al-Qadisiyah University.

- Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. (n.d.). ResearchGate.

- Problems from Previous Years' Exams. (n.d.). University of California, Irvine.

- Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. (n.d.). The Royal Society of Chemistry.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). ResearchGate.

- synthesis of thiazoles. (2019, January 19). YouTube.

- Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2).

- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jchemrev.com [jchemrev.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Ethyl Benzothiazole-2-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. fishersci.pt [fishersci.pt]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. spectrumchemical.com [spectrumchemical.com]

Ethyl 1,3-benzothiazole-2-carboxylate molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl 1,3-benzothiazole-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of this compound, a pivotal molecular building block in medicinal chemistry and materials science. The document delineates its core molecular structure, precise molecular weight, and key physicochemical properties. It further presents validated experimental workflows for structural elucidation, including NMR, MS, and IR spectroscopy, grounded in established scientific principles. Intended for researchers, chemists, and professionals in drug development, this guide synthesizes fundamental data with practical insights into the compound's synthesis and application, underscoring its significance as a versatile synthetic intermediate.

Core Molecular Identity and Significance

This compound (CAS No: 32137-76-1) is a heterocyclic organic compound featuring a benzothiazole core. The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of pharmacologically active agents.[1][2] This compound serves as a critical starting material and intermediate for the synthesis of more complex, biologically active molecules.[1][3] Its structure incorporates a reactive ethyl ester at the 2-position, providing a versatile handle for further chemical modification, making it invaluable for developing libraries of novel compounds for drug discovery screening.[2]

This guide offers an authoritative overview of its structural and physical characteristics, providing the foundational knowledge necessary for its effective application in a research and development setting.

Molecular Profile

A compound's utility in experimental design begins with a precise understanding of its fundamental identifiers and structure. The key properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl benzothiazole-2-carboxylate, 2-Benzothiazolecarboxylic acid, ethyl ester | [4][5][6] |

| CAS Number | 32137-76-1 | [3][4][6][7] |

| Molecular Formula | C₁₀H₉NO₂S | [4][5][6][7] |

| Molecular Weight | 207.25 g/mol | [5][6][8] |

| SMILES String | CCOC(=O)c1nc2ccccc2s1 | [6] |

| InChI Key | VLQLCEXNNGQELL-UHFFFAOYSA-N | [6] |

In-Depth Molecular Structure Analysis

The functionality and reactivity of this compound are direct consequences of its molecular architecture.

Structural Composition

The molecule is composed of two primary functional regions:

-

The Benzothiazole Core: A bicyclic heteroaromatic system where a benzene ring is fused to a thiazole ring. This core is relatively planar and electron-rich, influencing the molecule's spectroscopic properties and reactivity. The nitrogen and sulfur heteroatoms provide sites for potential non-covalent interactions in biological systems.

-

The Ethyl Carboxylate Group: An ester functional group attached to the C2 position of the thiazole ring. This group is a key site for synthetic modification, allowing for hydrolysis to the corresponding carboxylic acid or amidation to generate a diverse array of derivatives.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Physical Form | Solid | [6] |

| Melting Point | 66–72 °C | [6][7][9] |

| Boiling Point | 312.8 °C (at 760 mmHg) | [4] |

| Density | 1.29 g/cm³ | [4] |

| Flash Point | 142.9 °C | [4] |

| Storage Class | 11 (Combustible Solids) | [10] |

Workflow for Structural Elucidation and Validation

The confirmation of a molecule's identity and purity is a cornerstone of scientific integrity. A multi-technique approach is employed to provide orthogonal data points, ensuring an unambiguous structural assignment. The causality behind this workflow is to use one technique (e.g., MS) to confirm the mass and formula, and others (NMR, IR) to confirm the specific arrangement of atoms and functional groups.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Interpretation (Expected Signals):

-

¹H NMR:

-

A triplet (~1.4 ppm) and a quartet (~4.4 ppm) characteristic of an ethyl group (-OCH₂CH₃).

-

Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the benzene ring.

-

-

¹³C NMR:

-

Signals for the two carbons of the ethyl group.

-

A signal for the ester carbonyl carbon (~160-170 ppm).

-

Multiple signals for the aromatic and thiazole carbons.

-

-

Protocol: Mass Spectrometry (MS)

Causality: MS is used to determine the exact molecular weight of the compound, thereby confirming its molecular formula.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[3]

-

Data Interpretation (Expected Signals):

-

The primary peak of interest is the molecular ion peak ([M]⁺ or [M+H]⁺). For C₁₀H₉NO₂S, this should appear at an m/z value corresponding to ~207.25.

-

Protocol: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different bond types absorb infrared radiation at characteristic frequencies.

-

Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Interpretation (Expected Signals):

-

A strong, sharp absorption band around 1720-1740 cm⁻¹ , characteristic of the C=O (ester) stretch.

-

Absorptions around 1500-1600 cm⁻¹ corresponding to C=C and C=N bonds in the aromatic and thiazole rings.

-

Bands in the 3000-3100 cm⁻¹ region for aromatic C-H stretching.

-

Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H stretching of the ethyl group.

-

Synthesis and Reactivity Overview

The synthesis of this compound typically involves the formation of the benzothiazole ring followed by or concurrent with the introduction of the ethyl carboxylate group. Several synthetic routes have been reported in the literature.[7][11]

A common and illustrative approach involves the reaction of a benzothiazole precursor, such as 2-mercaptobenzothiazole, with an electrophilic reagent like ethyl chloroacetate in the presence of a base.[1]

Conceptual Protocol:

-

Reactant Setup: In a round-bottom flask, dissolve the benzothiazole precursor and a suitable base (e.g., K₂CO₃) in an anhydrous polar aprotic solvent (e.g., acetone or DMF).[1][12]

-

Addition of Reagent: Add ethyl chloroacetate dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][12]

-

Workup and Purification: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its molecular structure, defined by the stable benzothiazole core and a synthetically versatile ethyl ester group, provides a robust platform for further chemical exploration. With a molecular weight of 207.25 g/mol and well-characterized physicochemical properties, it serves as a reliable and crucial building block. The analytical workflows detailed herein represent the standard for ensuring the structural integrity and purity of this and other related compounds, forming the basis of reproducible and trustworthy scientific research.

References

- This compound - 32137-76-1, C10H9NO2S, density, melting point, boiling point, structural formula, synthesis. Chemical Register.

- Ethyl 1,3-benzothiazole-2-carboxyl

- ethyl 1,3-benzothiazole-2-carboxyl

- ETHYL 1,3-BENZOTHIAZOLE-2-CARBOXYL

- Strategies for the Preparation of Ethyl 1,3‐Benzothiazole‐2‐carboxlate.

- ETHYL 1,3-BENZOTHIAZOLE-2-CARBOXYL

- Ethyl benzothiazole-2-carboxyl

- ethyl benzothiazole-2-carboxyl

- This compound(32137-76-1) 1H NMR Spectrum. ChemicalBook.

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.

- 2-Ethyl-1,3-benzothiazole-4-carboxylic acid | C10H9NO2S. PubChem.

- Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate.

- Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate.

- Ethyl benzothiazole-2-carboxyl

- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.

- Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Unibrom Corp.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. This compound [synhet.com]

- 4. This compound | 32137-76-1 [chemnet.com]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. 1,3-苯并噻唑-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-Ethyl-1,3-benzothiazole-4-carboxylic acid | C10H9NO2S | CID 160987741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl benzothiazole-2-carboxylate [stenutz.eu]

- 10. Ethyl benzothiazole-2-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. office2.jmbfs.org [office2.jmbfs.org]

Spectroscopic data of Ethyl 1,3-benzothiazole-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1,3-benzothiazole-2-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known for a wide spectrum of biological activities, serving as foundational scaffolds in the development of new therapeutic agents.[1] The unambiguous structural confirmation of such molecules is a critical prerequisite for any further investigation, including biological screening, quantitative structure-activity relationship (QSAR) studies, and clinical development.

This guide provides a comprehensive analysis of the core spectroscopic data used to characterize this compound. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be not only on the presentation of data but on the underlying principles and experimental rationale, offering a self-validating system for structural elucidation that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure of this compound, with conventional atom numbering for NMR assignment, is presented below. This numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules, providing precise information about the chemical environment and connectivity of protons.

Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | d | ~8.0 | 1H | H-4 |

| ~7.95 | d | ~8.0 | 1H | H-7 |

| ~7.55 | t | ~7.6 | 1H | H-5 or H-6 |

| ~7.45 | t | ~7.6 | 1H | H-6 or H-5 |

| 4.55 | q | 7.1 | 2H | O-CH₂ -CH₃ |

| 1.48 | t | 7.1 | 3H | O-CH₂-CH₃ |

Expert Interpretation

The ¹H NMR spectrum provides a clear signature for the molecule.

-

Aromatic Region (δ 7.40-8.20 ppm): The four protons on the benzo-fused ring appear as distinct signals in the downfield region, a characteristic of aromatic protons. The protons at positions 4 and 7 (H-4, H-7) are adjacent to the electron-withdrawing heteroatoms (N and S) and the thiazole ring, causing them to be deshielded and appear furthest downfield (~8.15 and ~7.95 ppm). They appear as doublets due to coupling with their single respective neighbors (H-5 and H-6). The protons at positions 5 and 6 (H-5, H-6) are more shielded and appear slightly upfield as triplets (~7.55 and ~7.45 ppm), each being split by their two aromatic neighbors.

-

Ethyl Ester Group (δ 1.40-4.60 ppm): This group gives two characteristic signals. The methylene protons (O-CH₂ -CH₃) are adjacent to the electron-withdrawing ester oxygen, causing them to resonate significantly downfield at ~4.55 ppm. The signal is a quartet, as these two protons are split by the three neighboring methyl protons (n+1 = 3+1 = 4). Conversely, the terminal methyl protons (O-CH₂-CH₃ ) are more shielded and appear upfield at ~1.48 ppm. This signal is a triplet, as these three protons are split by the two neighboring methylene protons (n+1 = 2+1 = 3). The characteristic quartet-triplet pattern with a 2:3 integration ratio is a definitive indicator of an ethyl group.

Experimental Protocol: ¹H NMR Acquisition

The causality behind this protocol is to ensure high-resolution data, free from contaminants, with accurate chemical shift referencing.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak (δ 7.26 ppm) that does not interfere with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chosen because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at 0.00 ppm, providing a reliable reference point.[2]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and resolution, which is crucial for resolving the complex multiplets in the aromatic region.

-

Parameters:

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans (to improve signal-to-noise ratio).

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In standard proton-decoupled mode, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

Data Summary

The following table summarizes the expected ¹³C NMR spectral data. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~160.5 | Quaternary | C =O (Ester) |

| ~158.0 | Quaternary | C-2 (Thiazole) |

| ~153.0 | Quaternary | C-7a |

| ~135.0 | Quaternary | C-3a |

| ~127.5 | Tertiary (CH) | C-5 or C-6 |

| ~127.0 | Tertiary (CH) | C-6 or C-5 |

| ~125.0 | Tertiary (CH) | C-4 |

| ~122.0 | Tertiary (CH) | C-7 |

| 62.5 | Secondary (CH₂) | O-CH₂ -CH₃ |

| 14.2 | Primary (CH₃) | O-CH₂-CH₃ |

Expert Interpretation

The ¹³C spectrum confirms the presence of 10 unique carbon environments, consistent with the molecular structure.

-

Quaternary Carbons: Four signals are observed for carbons lacking directly attached protons. The ester carbonyl carbon (C =O) is the most deshielded, appearing around δ 160.5 ppm due to the strong electron-withdrawing effect of the two oxygen atoms.[3] The C-2 carbon, bonded to both nitrogen and sulfur, is also significantly downfield (~158.0 ppm). The two carbons at the ring fusion (C-7a and C-3a) appear at ~153.0 and ~135.0 ppm, respectively.

-

Aromatic CH Carbons: Four distinct signals appear in the typical aromatic region (δ 120-130 ppm), corresponding to C-4, C-5, C-6, and C-7.

-

Ethyl Ester Carbons: The methylene carbon (O-CH₂ ) is observed around δ 62.5 ppm, shifted downfield by the adjacent oxygen. The terminal methyl carbon (-CH₃ ) is highly shielded and appears far upfield at δ 14.2 ppm.[4]

Experimental Protocol: ¹³C NMR Acquisition

This protocol is designed for optimal sensitivity and resolution for ¹³C, which is inherently less sensitive than ¹H due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (15-25 mg) may be beneficial to reduce acquisition time.

-

Data Acquisition: Acquire the spectrum on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C). The experiment should be run in proton-decoupled mode to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

-

Parameters:

-

Pulse Angle: 45 degrees.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans (a higher number is required due to the low sensitivity of the ¹³C nucleus).

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of ~1-2 Hz to improve the signal-to-noise ratio. Phase correct the spectrum and reference it to the central peak of the CDCl₃ triplet at δ 77.16 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Summary

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H |

| ~1730 | Strong | C=O Stretch | Ester Carbonyl |

| ~1600 & ~1470 | Medium | C=C / C=N Stretch | Aromatic/Thiazole Ring |

| ~1250 | Strong | C-O Stretch | Ester C-O |

Expert Interpretation

The IR spectrum confirms the key functional groups of this compound.

-

Carbonyl Stretch (C=O): The most prominent peak in the spectrum is a strong, sharp absorption around 1730 cm⁻¹. This is the characteristic stretching frequency for the carbonyl group of an α,β-unsaturated or aromatic ester.[6][7] Its high intensity is due to the large change in dipole moment during the vibration.

-

Ring Vibrations (C=C / C=N): Absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the fused aromatic and thiazole ring system.[8]

-

C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O single bond stretch of the ester group.

-

C-H Stretches: Weaker bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl group.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good contact between the sample and the crystal. ATR is a modern, preferred method as it requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove any signals from atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The instrument software automatically performs the background subtraction. The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Data Summary (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Proposed Fragment | Formula |

| 207 | [M]⁺˙ | [C₁₀H₉NO₂S]⁺˙ |

| 162 | [M - OC₂H₅]⁺ | [C₈H₄NOS]⁺ |

| 134 | [M - OC₂H₅ - CO]⁺ | [C₇H₄NS]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Expert Interpretation and Fragmentation Pathway

Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern is a molecular fingerprint.

-

Molecular Ion Peak ([M]⁺˙): The peak at m/z 207 corresponds to the molecular weight of the compound (207.25 g/mol ), confirming its elemental composition.[9]

-

Primary Fragmentation: The most significant fragmentation pathway for esters is the cleavage of the C-O single bond.[10] The molecule loses an ethoxy radical (•OC₂H₅, mass 45) to form a very stable benzothiazole-2-carbonylium cation at m/z 162 . This is often the base peak (the most intense peak) in the spectrum.

-

Secondary Fragmentation: This acylium ion (m/z 162) can then lose a neutral carbon monoxide molecule (CO, mass 28) to form the benzothiazolyl cation at m/z 134 . This is a common fragmentation pattern for aromatic carbonyl compounds.[11]

Caption: Primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This energy is standardized across instruments to allow for the comparison of fragmentation patterns with library spectra.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from these complementary methods.

-

MS provides the molecular formula (from the molecular ion peak).

-

IR confirms the presence of key functional groups (ester C=O, aromatic ring).

-

¹³C NMR gives a count of unique carbons and identifies their electronic environment (carbonyl, aromatic, aliphatic).

-

¹H NMR reveals the precise connectivity and spatial relationships of protons, allowing for the assembly of the molecular puzzle pieces identified by the other techniques.

The data presented in this guide forms a cohesive and self-validating system. The molecular weight from MS is consistent with the number and types of carbons and protons seen in NMR. The functional groups identified by IR (ester) are confirmed by the characteristic carbonyl carbon and the ethyl group signals in the NMR spectra. The aromatic signals in both ¹H and ¹³C NMR are consistent with the benzothiazole core, and the fragmentation in the mass spectrum logically follows from the structure assembled via NMR. Together, this dataset unambiguously confirms the structure of this compound.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). HMDB.

- Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Reich, H. J. (2021). Organic Chemistry Data: NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.

- Al-Ayed, A. S. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. International Journal of Organic Chemistry, 2, 266-273.

- Al-Masoudi, W. A. (2015). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Al-Soud, Y. A. (2007). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 26, 247-258.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information.

- Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088.

- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.

- University of Arizona. (n.d.). Fragmentation Processes.

- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.

- ResearchGate. (n.d.). 1 H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1, 2)....

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. rsc.org [rsc.org]

- 3. compoundchem.com [compoundchem.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. chemguide.co.uk [chemguide.co.uk]

Physical and chemical properties of Ethyl 1,3-benzothiazole-2-carboxylate

An In-Depth Technical Guide to Ethyl 1,3-Benzothiazole-2-carboxylate

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of the physical and chemical properties of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The structure of this document is designed to logically present the core scientific attributes of the molecule, moving from its fundamental identity to its reactivity and practical applications, grounded in established experimental data and synthetic methodologies.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and rigid bicyclic structure allow it to interact with various biological targets, making it a cornerstone for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.[1][3][4] this compound (CAS No. 32137-76-1) serves as a versatile intermediate, providing a synthetically accessible handle—the ethyl ester at the 2-position—for facile chemical modification and the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1] Understanding its core physical and chemical properties is therefore paramount for its effective utilization in research and development pipelines.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is defined by its unique molecular structure and corresponding chemical identifiers.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 32137-76-1 | [5][6][7] |

| Molecular Formula | C₁₀H₉NO₂S | [5][6][7] |

| Molecular Weight | 207.25 g/mol | [5][7] |

| InChI | 1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 | [5][7] |

| InChIKey | VLQLCEXNNGQELL-UHFFFAOYSA-N | [5][7] |

| SMILES | CCOC(=O)c1nc2ccccc2s1 |[5][7] |

Physical Properties

The physical state and solubility of a compound dictate its handling, storage, and formulation strategies. This compound is a solid at room temperature, a characteristic that simplifies weighing and dispensing in a laboratory setting. Its melting point range is a key indicator of purity.

Table 2: Core Physical Properties

| Property | Value | Comments | Source |

|---|---|---|---|

| Appearance | White crystalline solid | - | [8] |

| Melting Point | 66-72 °C | The range suggests typical purity for a research-grade chemical. A narrower range indicates higher purity. | [5][6][7][8] |

| Boiling Point | Not available | Decomposes or is not readily distilled under standard conditions. | [6] |

| Solubility | DMSO: 1 mg/mL | Solubility in Dimethyl Sulfoxide (DMSO) is noted, a common solvent for biological screening. Further studies in aqueous and organic solvents are recommended for specific applications. | [9] |

| Storage Class | 11 - Combustible Solids | Should be stored away from strong oxidizing agents. |[5][7] |

Spectroscopic Characterization

A combination of spectroscopic techniques provides a definitive "fingerprint" of the molecule, confirming its structure and assessing its purity. This multi-faceted approach forms a self-validating system for structural elucidation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically in the 7-8 ppm region), along with a characteristic quartet and triplet for the ethyl group's -CH₂- and -CH₃ protons, respectively.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the ester (downfield, ~160-170 ppm), carbons of the aromatic and heterocyclic rings, and the two carbons of the ethyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the C=O (carbonyl) stretch of the ester group (around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring, and various C-H and C=C stretching frequencies from the aromatic system.[10]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would correspond to the molecular weight (207.25 g/mol ), confirming the compound's elemental composition.

-

UV-Vis Spectroscopy: The compound exhibits a maximum absorbance (λmax) at 287 nm when dissolved in chloroform (CHCl₃), indicative of its conjugated aromatic system.[11]

Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and subsequent chemical reactivity.

Representative Synthesis

One common and effective strategy for synthesizing the benzothiazole core involves the condensation and cyclization of 2-aminothiophenol with an appropriate electrophilic partner. While various specific methods exist, a general workflow provides insight into its formation.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Condensation

Causality: This protocol utilizes the nucleophilic nature of the thiol and amino groups of 2-aminothiophenol to react with an ethyl ester derivative, leading to cyclization. The choice of a base like triethylamine is to neutralize the HCl generated in situ, driving the reaction forward.[12]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

-

Reagent Addition: Slowly add ethyl 3-chloro-3-oxopropanoate (1 equivalent) dropwise to the stirring mixture at room temperature.[12]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure this compound.

Chemical Reactivity: The Ester as a Synthetic Lever

The primary site of reactivity is the ethyl ester group, which can be readily transformed into other functional groups. This synthetic flexibility is a cornerstone of its utility in creating chemical libraries for drug discovery.

Alkaline Hydrolysis (Saponification)

The most fundamental reaction is the hydrolysis of the ester to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred over acidic hydrolysis because the reaction is irreversible and product separation is more straightforward.[13][14] The formation of the carboxylate salt drives the reaction to completion.[15]

Caption: Mechanism of alkaline hydrolysis (saponification) of the ester.

Experimental Protocol: Saponification to Carboxylic Acid

-

Setup: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 1.5 equivalents) to the flask.[13]

-

Reaction: Heat the mixture under reflux until TLC analysis indicates the complete consumption of the starting ester.

-

Isolation (Salt): Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting solid or solution is the sodium salt of 1,3-benzothiazole-2-carboxylic acid.

-

Acidification (Acid): To obtain the free carboxylic acid, cool the remaining aqueous solution in an ice bath and acidify by slowly adding a strong acid (e.g., 1M HCl) until the pH is ~2.[13]

-

Purification: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile precursor. Its derivatives have shown significant potential across multiple therapeutic areas.[4]

-

Antimicrobial and Antifungal Agents: The benzothiazole nucleus is a key component in compounds screened for antimicrobial activity.[1][16]

-

Kinase Inhibitors: As a scaffold, it is instrumental in the synthesis of molecules designed to target various protein kinases, which are crucial targets in oncology.[1]

-

Neuroprotective Compounds: Derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[3]

-

Agricultural Chemicals: The compound serves as an intermediate in the formulation of fungicides and pesticides.[8]

Safety and Handling

Adherence to safety protocols is non-negotiable in a research environment. As a combustible solid, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Avoid creating dust.[17] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from strong oxidizing agents, strong bases, and amines.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and researchers. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile chemical reactivity make it an invaluable starting material. The ability to easily hydrolyze or otherwise modify the ethyl ester group opens the door to a vast chemical space, enabling the systematic exploration required for modern drug discovery. A thorough understanding of the principles outlined in this guide is essential for leveraging its full potential in the laboratory.

References

- Strategies for the Preparation of Ethyl 1,3‐Benzothiazole‐2‐carboxlate. ResearchGate.

- Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Reagents and... - ResearchGate. ResearchGate.

- SAFETY DATA SHEET. MANUFACTURA DE PINTURAS BB, S.L..

- Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate - NIH. National Institutes of Health.

- Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies | Request PDF - ResearchGate. ResearchGate.

- 2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567 - PubChem. PubChem.

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. Der Pharma Chemica.

- Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF - ResearchGate. ResearchGate.

- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. ACG Publications.

- Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole - MDPI. MDPI.

- (PDF) Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters* - ResearchGate. ResearchGate.

- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - Semantic Scholar. Semantic Scholar.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. National Institutes of Health.

- Nucleophile-induced ring contraction in pyrrolo[2,1-c][7][19]benzothiazines - Semantic Scholar. Semantic Scholar.

- ethyl benzothiazole-2-carboxylate - Stenutz. Stenutz.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. MDPI.

- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides - ResearchGate. ResearchGate.

- hydrolysis of esters - Chemguide. Chemguide.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. MDPI.

- 5.9: Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts.

- 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Lumen Learning.

- (PDF) Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. ResearchGate.

- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Master Organic Chemistry.

- Chemical Substance Search - OECD eChemPortal. OECD eChemPortal.

Sources

- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl benzothiazole-2-carboxylate 97 32137-76-1 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Ethyl benzothiazole-2-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Licoagroside B = 95 LC/MS-UV 325144-72-7 [sigmaaldrich.com]

- 10. acgpubs.org [acgpubs.org]

- 11. This compound | 32137-76-1 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

Discovery and history of benzothiazole-2-carboxylate esters

An In-Depth Technical Guide to the Discovery and History of Benzothiazole-2-Carboxylate Esters

Abstract

The benzothiazole nucleus represents a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of a specific, yet significant, subclass: the benzothiazole-2-carboxylate esters. We trace the historical lineage from the initial synthesis of the benzothiazole core to the targeted development and investigation of its 2-carboxylate ester derivatives. This document elucidates the key synthetic pathways, details early therapeutic discoveries, and contextualizes their modern applications within drug development. Methodologies are presented with a focus on the causality behind experimental choices, supported by detailed protocols and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a thorough and actionable understanding of this important class of molecules.

Introduction: The Benzothiazole Scaffold – A Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic aromatic compound consisting of a benzene ring fused to a thiazole ring, is a structural motif of profound importance in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique electronic and steric profile, enabling it to interact with a wide array of biological targets.[3] This versatility has established benzothiazole as a "privileged scaffold," a framework that can be readily modified to generate ligands for diverse receptors and enzymes.[3][4]

The significance of this scaffold is underscored by its presence in both natural products and clinically approved pharmaceuticals. A classic example from nature is firefly luciferin, the substrate for the enzyme luciferase, which is fundamentally a benzothiazole derivative.[1] In the pharmaceutical realm, benzothiazole-containing drugs have made a significant impact on human health. Notable examples include:

-

Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS).[1][3]

-

Pramipexole: A dopamine agonist employed for Parkinson's disease and restless legs syndrome.[1]

-

Quizartinib: An anticancer agent for acute myeloid leukemia (AML).[3]

Derivatives of benzothiazole exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties, making them a fertile ground for drug discovery and development.[5][6][7][8] This guide will focus specifically on the history, synthesis, and application of benzothiazole-2-carboxylate esters, a class of compounds that has its own unique story within this larger family.

Historical Context and Foundational Synthesis

The history of benzothiazole chemistry dates back to the late 19th century, with early synthetic work attributed to A. W. Hofmann.[2] The most fundamental and enduring method for constructing the benzothiazole core is the condensation of 2-aminothiophenol with various carbon electrophiles. This reaction forms the bedrock upon which the synthesis of virtually all 2-substituted benzothiazoles, including the precursors to the 2-carboxylate esters, is built.

The classical approach involves the reaction of 2-aminothiophenol with carboxylic acids or their derivatives (such as acyl chlorides or esters).[2][9] This condensation typically requires harsh conditions, such as high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA), to drive the cyclization.

Caption: Foundational synthesis of the 2-substituted benzothiazole core.

This foundational chemistry paved the way for the creation of a vast library of derivatives by varying the R-group of the carboxylic acid, enabling exploration of structure-activity relationships (SAR).

Synthesis and Discovery of Benzothiazole-2-Carboxylate Esters

The specific discovery of benzothiazole-2-carboxylate esters is not marked by a single event but rather by the logical progression of synthetic chemistry and the search for novel therapeutic agents. The synthesis of these esters hinges on the preparation of their parent molecule, benzothiazole-2-carboxylic acid, or related precursors like 2-cyanobenzothiazole.

Key Synthetic Pathways

Several reliable synthetic routes have been established to access the benzothiazole-2-carboxylate core. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.

-

Pathway A: Condensation and Esterification: This is the most direct conceptual route. It involves the condensation of 2-aminothiophenol with an oxalic acid derivative (e.g., ethyl oxalyl chloride) or a related dicarbonyl compound, followed by cyclization to form the ethyl benzothiazole-2-carboxylate directly. Alternatively, condensation with oxalic acid yields the carboxylic acid, which is then subjected to standard esterification conditions (e.g., alcohol with an acid catalyst).

-

Pathway B: From 2-Cyanobenzothiazole: 2-Cyanobenzothiazoles (CBTs) are valuable synthetic intermediates.[10][11] They can be synthesized via methods such as the palladium-catalyzed cyclization of N-arylcyanothioformamides.[10][12] The cyano group can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is subsequently esterified.

-

Pathway C: From Benzoxazinediones (A Historical Route): A specific method disclosed in a 1982 patent involves a two-step synthesis starting from a benzoxazinedione. Reaction with thionyl chloride produces a chloro-intermediate, which upon reaction with a desired alcohol (ROH) yields the target benzothiazole-2-carboxylate ester.[13][14] This pathway was instrumental in the early exploration of these compounds as therapeutic agents.

Caption: Major synthetic routes to benzothiazole-2-carboxylate esters.

Early Therapeutic Investigations: The Anti-Allergic Era

A pivotal moment in the history of these specific esters was their investigation as potential anti-allergic agents. A 1982 patent disclosed a series of benzoxazole- and benzothiazole-2-carboxylate esters with potent activity in inhibiting wheal formation in the Rat Passive Cutaneous Anaphylaxis (PCA) screen, a classic model for evaluating Type I hypersensitivity reactions.[13] This work provided the first concrete evidence of the therapeutic potential of this specific chemical class.

The patented compounds were primarily esters where the alcohol moiety contained additional functionality, such as ether or amine groups. This early SAR suggested that modifications distal to the benzothiazole core were critical for biological activity.

| Compound Name | Melting Point (°C) | Reference |

| 2-Ethoxyethyl benzothiazole-2-carboxylate | 55-57 | [13] |

| 2-Ethoxyethyl 5,6-dimethoxybenzoxazole-2-carboxylate | 91-93 | [13] |

Modern Applications and Evolution in Drug Discovery

While the initial focus was on anti-allergic activity, the broader potential of the benzothiazole scaffold has since steered research in multiple directions. Benzothiazole-2-carboxylate esters and their direct derivatives (amides, hydrazides, etc.) are now primarily investigated in oncology, infectious diseases, and neuropharmacology.

-

Anticancer Applications: The benzothiazole nucleus is a well-established pharmacophore in anticancer drug design.[15] Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of critical enzymes like protein kinases and topoisomerases, which are often dysregulated in cancer cells.[16][17] Research has demonstrated that 2-substituted benzothiazoles can induce apoptosis, disrupt the cell cycle, and inhibit cancer cell migration.[17][18] The ester or amide at the 2-position serves as a versatile handle for modifying solubility, cell permeability, and target engagement.

-

Neuroprotective Agents: Building on the success of Riluzole, research into benzothiazole derivatives for neurodegenerative diseases like Alzheimer's and Parkinson's continues.[8] These compounds are explored for their ability to modulate neurotransmitter systems, reduce oxidative stress, and prevent protein aggregation.

-

Antimicrobial and Other Activities: The scaffold has demonstrated significant potential against a range of microbial pathogens, including bacteria and fungi.[5][7] The mechanism often involves the inhibition of essential microbial enzymes.[16]

Caption: Modern therapeutic applications of the benzothiazole scaffold.

Key Experimental Protocols

To ensure the principles of this guide are actionable, the following protocols are provided. They represent standard, validated methodologies for the synthesis and biological evaluation of benzothiazole derivatives.

Protocol 1: Synthesis of Ethyl Benzothiazole-2-carboxylate

This protocol describes a common method for synthesizing the parent ester via condensation.

Materials:

-

2-Aminothiophenol

-

Ethyl oxalyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-